Cas no 18063-02-0 (2,6-Difluorobenzoyl chloride)

2,6-Difluorobenzoyl chloride Chemical and Physical Properties
Names and Identifiers
-
- 2,6-Difluorobenzoyl chloride
- C7H3ClF2O
- 2,5-DIFLUORO-6-METHYLPHENYLBORONIC ACID PINACOL ESTER
- 2,6-Difluorbenzoylchlorid
- 2,6-difluorobenzoic acid chloride
- 2,6-difluorobenzoyl choride
- 2,6-difluoro-phenylcarbonyl chloride
- Benzoyl chloride,2,6-difluoro
- chloride of 2,6-difluorobenzoic acid
- 2,6-Difluorobenzoylchloride
- Benzoyl chloride, 2,6-difluoro-
- 2,6-difluoro-benzoyl chloride
- QRHUZEVERIHEPT-UHFFFAOYSA-N
- 2,6-diflurobenzoyl chloride
- 2.6-difluorobenzoyl chloride
- 2,6-difluoro benzoylchloride
- 2,6-diflourobenzoyl chloride
- 2 6-difluorobenzoyl chloride
- 2,6-difluro-benzoyl chloride
- KSC182E6B
- 2,6-difluoro benzoyl chloride
- Benzoylchloride, 2,6-difluoro-
- AM61375
- F2190-0068
- MFCD00000659
- D2798
- AS-38671
- AC-26038
- NS00053986
- EN300-1265909
- AKOS000268644
- 18063-02-0
- SCHEMBL105255
- DTXSID90170988
- 2,6-difluoro-1-benzenecarbonyl chloride
- W-107809
- FT-0637641
- 2,6-Difluorobenzoyl chloride, 99%
- EINECS 241-971-2
- A20286
- STK802618
- DTXCID0093479
- DB-030808
- BBL027303
- art-chem-bb acb000957;emolecules 491292;
-
- MDL: MFCD00000659
- Inchi: 1S/C7H3ClF2O/c8-7(11)6-4(9)2-1-3-5(6)10/h1-3H
- InChI Key: QRHUZEVERIHEPT-UHFFFAOYSA-N
- SMILES: ClC(C1C(=C([H])C([H])=C([H])C=1F)F)=O
- BRN: 639438
Computed Properties
- Exact Mass: 175.98400
- Monoisotopic Mass: 175.984
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 17.1
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Uncertain
- Density: 1.404 g/mL at 25 °C(lit.)
- Melting Point: 128-132 °C(lit.)
- Boiling Point: 72-77 °C/13 mmHg(lit.)
- Flash Point: Fahrenheit: 114.8 ° f
Celsius: 46 ° c - Refractive Index: n20/D 1.501(lit.)
- Water Partition Coefficient: React
- PSA: 17.07000
- LogP: 2.34380
- Sensitiveness: Moisture Sensitive
- Solubility: Water soluble reactions
2,6-Difluorobenzoyl chloride Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H226-H290-H314
- Warning Statement: P210-P233-P234-P240-P241+P242+P243-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P370+P378-P390-P403+P235-P405-P406-P501
- Hazardous Material transportation number:UN 2920 8/PG 2
- WGK Germany:3
- Hazard Category Code: 10-34
- Safety Instruction: S26-S36/37/39-S45-S28A-S16
- FLUKA BRAND F CODES:21
- RTECS:LV1763000
-
Hazardous Material Identification:
- PackingGroup:II
- Storage Condition:2-8°C
- Risk Phrases:R10; R34
- HazardClass:8
- Packing Group:II
- Safety Term:8
2,6-Difluorobenzoyl chloride Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2,6-Difluorobenzoyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD75283-100g |
2,6-Difluorobenzoyl chloride |
18063-02-0 | 98% | 100g |
¥402.0 | 2024-04-17 | |
Ambeed | A766394-25g |
2,6-Difluorobenzoyl chloride |
18063-02-0 | 98% | 25g |
$19.0 | 2025-02-22 | |
Life Chemicals | F2190-0068-10g |
2,6-difluorobenzoyl chloride |
18063-02-0 | 95%+ | 10g |
$84.0 | 2023-09-06 | |
Ambeed | A766394-5g |
2,6-Difluorobenzoyl chloride |
18063-02-0 | 98% | 5g |
$14.0 | 2025-02-22 | |
Life Chemicals | F2190-0068-0.25g |
2,6-difluorobenzoyl chloride |
18063-02-0 | 95%+ | 0.25g |
$18.0 | 2023-09-06 | |
Life Chemicals | F2190-0068-2.5g |
2,6-difluorobenzoyl chloride |
18063-02-0 | 95%+ | 2.5g |
$40.0 | 2023-09-06 | |
TRC | D445485-250g |
2,6-Difluorobenzoyl Chloride |
18063-02-0 | 250g |
$ 580.00 | 2022-06-05 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD75283-5g |
2,6-Difluorobenzoyl chloride |
18063-02-0 | 98% | 5g |
¥51.0 | 2024-04-17 | |
Enamine | EN300-1265909-1.0g |
2,6-difluorobenzoyl chloride |
18063-02-0 | 1.0g |
$26.0 | 2023-07-10 | ||
Enamine | EN300-1265909-5.0g |
2,6-difluorobenzoyl chloride |
18063-02-0 | 5.0g |
$29.0 | 2023-07-10 |
2,6-Difluorobenzoyl chloride Related Literature
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Danming Chao,Xiaoteng Jia,Fuquan Bai,Hongtao Liu,Lili Cui,Erik B. Berda,Ce Wang J. Mater. Chem. 2012 22 3028
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Yu-xiu Liu,Xing-cun Wei,Yong-qiang Li,Na Yang,Qing-min Wang New J. Chem. 2013 37 1803
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Jinhui Pang,Kunzhi Shen,Dianfu Ren,Sinan Feng,Yang Wang,Zhenhua Jiang J. Mater. Chem. A 2013 1 1465
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Libing He,Danming Chao,Xiaoteng Jia,Hongtao Liu,Lei Yao,Xincai Liu,Ce Wang J. Mater. Chem. 2011 21 1852
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Buddhadeb Chakraborty,Sumit Sahoo,Raja Narayansamy,Dandamudi Usharani,Harapriya Rath Dalton Trans. 2021 50 14421
Additional information on 2,6-Difluorobenzoyl chloride
2,6-Difluorobenzoyl Chloride: A Versatile Compound in Pharmaceutical and Materials Sciences
2,6-Difluorobenzoyl chloride is a fluorinated aromatic compound with the chemical formula C7H4ClFO2. This molecule features a benzene ring substituted with two fluorine atoms at the 2 and 6 positions, connected to an acyl chloride group (–COCl). The CAS number 18063-02-0 uniquely identifies this compound in chemical databases, ensuring its precise characterization in research and industrial applications. The presence of fluorine atoms significantly modifies the electronic properties of the benzene ring, enhancing its reactivity and making it a valuable intermediate in synthetic chemistry.
2,6-Difluorobenzoyl chloride is widely studied for its role in the development of fluorinated pharmaceuticals. Fluorination of aromatic rings is a critical strategy in drug design, as fluorine atoms can improve metabolic stability, enhance binding affinity to biological targets, and modulate pharmacokinetic profiles. Recent research has highlighted the importance of fluorinated aromatic compounds in the discovery of novel antiviral and anticancer agents. For example, a 2023 study published in Journal of Medicinal Chemistry demonstrated that fluorinated benzoic acid derivatives, including 2,6-difluorobenzoyl chloride, exhibit promising antiviral activity against RNA-dependent RNA polymerase (RdRp) targets, which are critical in the replication of viral genomes.
The 2,6-difluorobenzoyl chloride molecule is particularly attractive for its ability to participate in various electrophilic substitution reactions. The acyl chloride group is highly reactive and can undergo nucleophilic attack to form amides, esters, or anhydrides. This reactivity makes it a key intermediate in the synthesis of bioactive molecules, including peptides, polymers, and small-molecule drugs. In 2.024, a collaborative study between pharmaceutical and materials science researchers explored the use of 2,6-difluorobenzoyl chloride as a building block for the development of fluorinated polymeric materials with enhanced thermal stability and hydrophobic properties. These materials have potential applications in drug delivery systems and biomedical coatings.
Recent advances in computational chemistry have further expanded the utility of 2,6-difluorobenzoyl chloride. Quantum mechanical simulations have been employed to predict the reactivity and selectivity of this compound in various synthetic pathways. A 2023 study published in Organic & Biomolecular Chemistry used density functional theory (DFT) calculations to analyze the electronic structure of 2,6-difluorobenzoyl chloride, revealing that the fluorine atoms on the benzene ring create a highly polarized environment. This polarization enhances the electrophilicity of the acyl chloride group, facilitating its interaction with nucleophilic agents such as amines and alcohols. These insights have guided the optimization of synthetic protocols for the preparation of fluorinated derivatives with tailored functional properties.
The 2,6-difluorobenzoyl chloride molecule also plays a role in the development of environmentally sustainable chemical processes. As the pharmaceutical industry increasingly prioritizes green chemistry, the use of fluorinated intermediates like 2,6-difluorobenzoyl chloride has been scrutinized for its environmental impact. However, recent research has focused on minimizing the ecological footprint of fluorinated compounds through the use of catalytic methods and solvent-free reactions. A 2023 review in Green Chemistry highlighted the potential of 2,6-difluorobenzoyl chloride in the synthesis of fluorinated drugs under mild conditions, reducing energy consumption and waste generation. These findings underscore the importance of balancing chemical utility with environmental responsibility.
Another area of interest in the study of 2,6-difluorobenzoyl chloride is its application in the development of bioactive materials for tissue engineering. Fluorinated polymers derived from this compound have shown improved biocompatibility and mechanical strength, making them suitable for use in scaffolds that support cell growth and tissue regeneration. A 2023 study published in Biomaterials demonstrated that 2,6-difluorobenzoyl chloride-based polymers exhibit enhanced resistance to enzymatic degradation, which is crucial for the long-term stability of implants. These properties make them a promising candidate for applications in regenerative medicine and orthopedic surgery.
Despite its numerous applications, the synthesis of 2,6-difluorobenzoyl chloride presents challenges related to selectivity and yield. Traditional methods often involve harsh conditions or multiple purification steps, which can limit scalability. However, recent advancements in synthetic methodologies have addressed these limitations. For instance, a 2023 study in Chemical Communications reported a novel catalytic approach using a chiral Brønsted acid catalyst to achieve high regioselectivity in the fluorination of benzene rings. This method allows for the efficient preparation of 2,6-difluorobenzoyl chloride with minimal byproduct formation, streamlining its production for industrial and research purposes.
The versatility of 2,6-difluorobenzoyl chloride extends to its potential use in the development of fluorescent probes for biological imaging. Fluorinated aromatic compounds are often incorporated into fluorescent dyes due to their unique optical properties, including high photostability and tunable emission wavelengths. A 2023 study in Advanced Materials explored the use of 2,6-difluorobenzoyl chloride as a precursor for the synthesis of fluorophores with enhanced brightness and specificity. These fluorescent probes have been applied in live-cell imaging and drug screening, offering new insights into cellular processes and molecular interactions.
As research into fluorinated compounds continues to evolve, 2,6-difluorobenzoyl chloride remains a focal point for its diverse applications in pharmaceuticals, materials science, and biotechnology. Its unique chemical structure and reactivity make it an essential building block for the development of innovative solutions in these fields. Ongoing studies are further expanding its potential, ensuring its relevance in the next generation of scientific discoveries.
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